2-(1-benzothien-3-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-17-16(18)13-8-3-2-6-11(13)14-10-19-15-9-5-4-7-12(14)15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYWKINTJDCPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural differences between 2-(1-benzothien-3-yl)-N-methylbenzamide and its analogs:
Impact of Substituents on Activity
- U-47700’s cyclohexylamine substituent confers high opioid receptor affinity, whereas the absence of this group in the target compound suggests divergent pharmacological profiles .
Heterocyclic Ring Systems :
- Benzothiophene (in the target compound) vs. benzothiazole (): Sulfur vs. nitrogen in the heterocycle alters electronic distribution, affecting interactions with aromatic residues in protein targets.
- Thiophene derivatives () exhibit distinct solubility and metabolic stability compared to benzothiophene-based analogs .
- Nitro groups () may confer redox activity or serve as hydrogen bond acceptors, influencing binding to enzymes or receptors .
Q & A
Q. How can researchers optimize the synthesis of 2-(1-benzothien-3-yl)-N-methylbenzamide to improve yield and purity?
Methodological Answer:
- Key Steps :
- Use coupling agents (e.g., EDC/HOBT) for amide bond formation between 1-benzothiophene-3-carboxylic acid and N-methylbenzamide precursors .
- Control reaction temperature (e.g., 0–5°C for coupling) and pH (neutral to slightly basic) to minimize side reactions .
- Employ purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .
- Critical Parameters :
- Monitor reaction progress via TLC or HPLC.
- Validate purity using NMR (e.g., absence of residual solvents at δ 1–3 ppm) and mass spectrometry (exact mass ± 0.001 Da) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Primary Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzothiophene C3 linkage at δ 7.8–8.2 ppm) and N-methyl resonance (δ 2.9–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern consistency with C17H13NOS .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiophene C-S vibration (~690 cm⁻¹) .
- Supplementary Methods :
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?
Methodological Answer:
- Experimental Design :
- Synthesize analogs with modifications to the benzothiophene ring (e.g., halogenation at C5/C6) or N-methyl group replacement (e.g., N-ethyl, N-cyclopropyl) .
- Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .
- Data Interpretation :
Q. What strategies mitigate batch-to-batch variability in the physicochemical properties of this compound?
Methodological Answer:
- Process Controls :
- Standardize solvent systems (e.g., DMF for solubility) and crystallization conditions (e.g., cooling rate ±1°C/min) .
- Implement QbD (Quality by Design) principles to identify critical quality attributes (CQAs) like particle size distribution .
- Analytical Validation :
- Use DSC (differential scanning calorimetry) to monitor polymorphic transitions and ensure thermal stability up to 150°C .
Q. How can researchers resolve contradictions in reported bioactivity data for benzothiophene-containing benzamides?
Methodological Answer:
- Root-Cause Analysis :
- Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies .
- Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour exposure) .
- Meta-Analysis Tools :
- Apply statistical models (e.g., random-effects meta-analysis) to aggregate data and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
